molecular formula C6H3ClF2O B3086426 2-Chloro-3,4-difluorophenol CAS No. 1159512-40-9

2-Chloro-3,4-difluorophenol

Cat. No. B3086426
CAS RN: 1159512-40-9
M. Wt: 164.54 g/mol
InChI Key: KVRNOHNVBCQESA-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluorophenol is a chemical compound with the linear formula C6H3O1Cl1F2 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-difluorophenol is represented by the SMILES string FC1=C(Cl)C(O)=CC=C1F . The InChI key for this compound is KVRNOHNVBCQESA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-3,4-difluorophenol is a solid substance . Its molecular formula is C6H3O1Cl1F2 , and it has an average mass of 164.537 Da .

Scientific Research Applications

1. Functionalization and Synthesis

2-Chloro-3,4-difluorophenol and related compounds have been extensively studied for their potential in functionalization and synthesis. For instance, various difluorophenols, including 3,4-difluorophenol, were converted into hydroxybenzoic acids, which are new compounds with potential applications in organic synthesis (Marzi, Gorecka, & Schlosser, 2004).

2. Chiral Intermediate Synthesis

2-Chloro-3,4-difluorophenol serves as a critical chiral intermediate for synthesizing certain pharmaceuticals. It has been particularly noted in the context of producing Ticagrelor, a medication used for treating acute coronary syndromes. An enzymatic process using ketoreductase was developed to transform 2-chloro-3,4-difluorophenol into a chiral alcohol, which is then used in further synthesis steps (Guo et al., 2017).

3. Analytical Chemistry Applications

The compound has also found applications in analytical chemistry. For instance, it has been used in HPLC-fluorescence determination of chlorocresol and chloroxylenol in pharmaceuticals. This indicates its utility in the analysis and quality control of pharmaceutical products (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Safety and Hazards

2-Chloro-3,4-difluorophenol is classified as an eye irritant and skin irritant . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-chloro-3,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRNOHNVBCQESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,4-difluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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